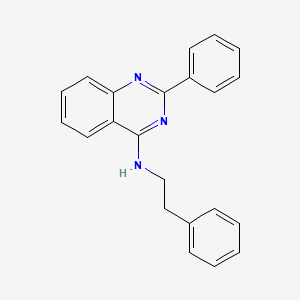![molecular formula C21H24N2O3 B5546879 N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)
N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide" often involves multi-step chemical processes combining various starting materials through reactions that may include cyclocondensations, domino [2+2+2] cycloadditions, and microwave-assisted cyclocondensation methods. For instance, compounds such as 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones are synthesized from reactions between lithiated benzenesulfonyltetrahydropyrans and hydroxybutenolides, with structures confirmed via X-ray crystallography (Baylis et al., 1993).
Molecular Structure Analysis
X-ray diffraction and crystallography are pivotal in elucidating the molecular structure of spirocyclic compounds. For example, the crystal structure of similar spiro compounds has been determined, revealing intricate details about their molecular framework and confirming the stereochemistry and spatial arrangement of their functional groups (Iusupov et al., 2022).
Chemical Reactions and Properties
Spirocyclic compounds exhibit a range of chemical reactions, including cyclocondensation, domino cycloaddition, and stereochemical transformations. These reactions are often utilized to synthesize diverse derivatives with varying substituents, demonstrating the compounds' versatile chemical reactivity and potential for generating structurally complex molecules (Whitby & Kocieński, 1987).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide and its derivatives have been explored for their antitumor properties. Research has identified substituted dibenzo[1,4]dioxin-1-carboxamides, similar in structure, as potential antitumor agents. These compounds have shown activity against leukemia in vitro and in vivo, suggesting a role in cancer treatment. Their mechanism of action may involve DNA intercalation, indicating their potential as novel chemotherapeutic agents (Lee et al., 1992).
Analgesic Properties
Compounds structurally related to N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide have been studied for their analgesic properties. For instance, spiro heterocycles like 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes have exhibited significant analgesic activity in various assays, highlighting their potential as pain-relief agents (Cohen et al., 1978).
Synergistic Stabilization in Polymers
Research has also explored the use of similar compounds in the field of polymer stabilization. Specifically, antioxidants structurally related to N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide, such as 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane, have shown effective synergistic stabilization in combination with other antioxidants. This research opens up new possibilities for the development of more effective polymer stabilizers (Yachigo et al., 1992).
Eigenschaften
IUPAC Name |
N-(1,9-dioxaspiro[5.5]undecan-4-yl)-6-phenylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(19-8-4-7-18(23-19)16-5-2-1-3-6-16)22-17-9-12-26-21(15-17)10-13-25-14-11-21/h1-8,17H,9-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEWUNMGMDJJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NC(=O)C3=CC=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)
![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)
![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)
![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)
![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)
